1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine
Description
1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethyl group at the N1 position of the pyrazole ring and a (4-fluorophenyl)methyl substituent on the 4-amine group.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-ethyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-2-16-9-12(8-15-16)14-7-10-3-5-11(13)6-4-10/h3-6,8-9,14H,2,7H2,1H3 |
InChI Key |
CEZOATKQYUWMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with ethyl hydrazinecarboxylate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure maximum yield and efficiency. Large-scale production may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process is also optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine exhibits significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows it to interact with various biological targets, modulating enzyme activity and influencing cellular pathways.
Case Studies
- Anti-inflammatory Activity : Research has indicated that pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes, which are key players in inflammation. In vitro studies demonstrated that the compound effectively reduced prostaglandin synthesis, a marker of inflammatory response .
- Anticancer Potential : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored. Docking studies revealed favorable interactions with target proteins, suggesting a mechanism of action that could lead to the development of novel anticancer therapies .
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Oxidizing agents like potassium permanganate can be used to modify the compound's structure.
- Reduction : Reducing agents such as sodium borohydride facilitate transformations that could enhance biological activity.
- Substitution Reactions : The presence of nucleophiles can lead to further functionalization at the fluorophenyl group, expanding its utility in synthetic chemistry.
The compound's biological profile indicates it may possess various pharmacological effects, including:
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes such as prostaglandin D synthase and others involved in inflammatory pathways .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, warranting further investigation .
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group offers stronger electron-withdrawing effects than 4-methoxyphenyl, which may enhance binding to hydrophobic pockets in enzymes .
- Heterocyclic Substituents : Pyridinyl or triazolyl groups (e.g., Ceapin-A9 in ) introduce aromatic stacking interactions, critical for target specificity .
Physical and Chemical Properties
- Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity. For example, the crystal structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () shows a triclinic lattice with π-π stacking, indicative of poor solubility .
- Melting Points : Pyrazole-4-amine analogs with rigid substituents (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) melt at 104–107°C , while bulkier groups may raise melting points further.
Biological Activity
1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes an ethyl group, a fluorophenyl moiety, and a pyrazolamine framework, which may contribute to its potential therapeutic applications.
The molecular formula of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is with a molecular weight of 269.74 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClFN3 |
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride |
| InChI Key | LQHHXLDZEHGHFN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and the resultant modulation of these targets can lead to various biological effects, which are critical in therapeutic contexts.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine have shown effective inhibition against various pathogens. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antimicrobial potential against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, in studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, certain pyrazole derivatives displayed mean growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblast cells .
The following table summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound 11a | HepG2 | 49.85 | 54.25 |
| Compound 11b | HeLa | 38.44 | 38.44 |
| Compound X | A549 | <371.36 | Varies |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, pyrazole derivatives have also been noted for their anti-inflammatory properties. The introduction of specific substituents at various positions on the pyrazole ring can enhance these activities, making them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
-
Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of several pyrazole derivatives against resistant bacterial strains, confirming their potential as new antimicrobial agents.
-
Anticancer Research :
- In a controlled trial, a derivative similar to 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine was tested on patients with advanced liver cancer, showing promising results in tumor size reduction and patient survival rates.
-
Inflammatory Disease Model :
- A model using induced inflammation in rodents demonstrated that pyrazole derivatives significantly reduced markers of inflammation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
